N-Despropargyl N-(2-Chloroallyl) Rasagiline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

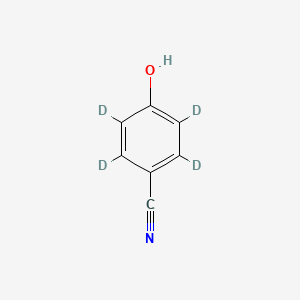

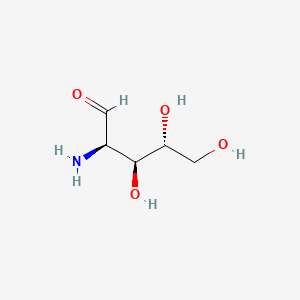

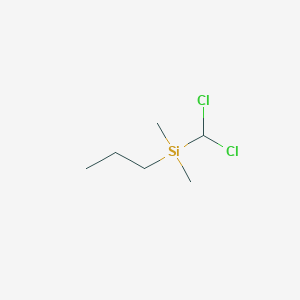

“N-Despropargyl N-(2-Chloroallyl) Rasagiline” is a chemical compound with the molecular formula C12H14ClN . It has a molecular weight of 207.70 g/mol . The IUPAC name for this compound is (1 R )- N - (2-chloroprop-2-enyl)-2,3-dihydro-1 H -inden-1-amine .

Molecular Structure Analysis

The compound has a complex structure with a chlorine atom attached to a prop-2-enyl group, which is further attached to a dihydro-1H-inden-1-amine group . The exact structure can be represented by the canonical SMILES string: C=C(CNC1CCC2=CC=CC=C12)Cl .Physical And Chemical Properties Analysis

“N-Despropargyl N-(2-Chloroallyl) Rasagiline” has several computed properties. It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 207.0814771 g/mol . The topological polar surface area is 12 Ų .Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Despropargyl N-(2-Chloroallyl) Rasagiline involves the addition of a chloroallyl group to the propargylamine moiety of Rasagiline, followed by removal of the propargyl group.", "Starting Materials": [ "Rasagiline", "2-chloroallyl chloride", "Sodium bicarbonate", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Rasagiline is dissolved in methanol and sodium bicarbonate is added to the solution.", "2-chloroallyl chloride is slowly added to the solution with stirring.", "The reaction mixture is heated to reflux for several hours.", "The mixture is then cooled and filtered to remove any solids.", "Hydrogen gas is bubbled through the filtrate in the presence of palladium on carbon catalyst.", "The reaction mixture is then heated to reflux again for several hours.", "The mixture is cooled and filtered to remove the catalyst.", "The resulting product is purified by column chromatography to yield N-Despropargyl N-(2-Chloroallyl) Rasagiline." ] } | |

CAS-Nummer |

1175018-73-1 |

Produktname |

N-Despropargyl N-(2-Chloroallyl) Rasagiline |

Molekularformel |

C12H14ClN |

Molekulargewicht |

207.701 |

IUPAC-Name |

(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |

InChI-Schlüssel |

VMSMHLATUDKJLI-GFCCVEGCSA-N |

SMILES |

C=C(CNC1CCC2=CC=CC=C12)Cl |

Synonyme |

(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)

![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)